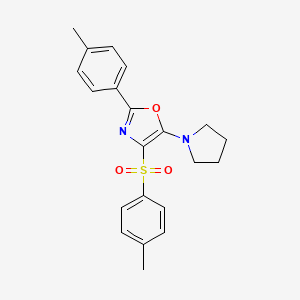

4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole

Description

This compound features a 1,3-oxazole core substituted with a 4-methylbenzenesulfonyl group at position 4, a 4-methylphenyl group at position 2, and a pyrrolidin-1-yl moiety at position 3. Its molecular formula is C₂₁H₂₂N₂O₃S, with a molecular weight of 382.48 g/mol. This structural profile suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to aromatic and heterocyclic interactions .

Properties

IUPAC Name |

2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-5-pyrrolidin-1-yl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S/c1-15-5-9-17(10-6-15)19-22-20(21(26-19)23-13-3-4-14-23)27(24,25)18-11-7-16(2)8-12-18/h5-12H,3-4,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWNLEDDHNRJEBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCCC3)S(=O)(=O)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization via β-Enamino Ketoesters

β-Enamino ketoesters serve as versatile intermediates for oxazole synthesis. As demonstrated in the preparation of 1,2-oxazole-4-carboxylates, hydroxylamine hydrochloride reacts with β-enamino ketoesters in methanol to trigger cyclization. For the target compound, a similar approach could involve a pre-synthesized β-enamino ketoester bearing a 4-methylphenyl group at position 2 and a protected amine at position 5. Cyclization under acidic or basic conditions yields the oxazole ring, with subsequent deprotection introducing the pyrrolidine moiety.

Halogen Dance Isomerization

Halogen dance reactions offer regioselective control for polysubstituted oxazoles. In one protocol, 2-phenylthio-1,3-oxazole undergoes bromination at 0°C in methylene chloride with Et₃N, yielding 5-bromo-2-phenylthio-1,3-oxazole after chromatographic purification. Adapting this method, a 4-methylphenyl-substituted oxazole precursor could undergo halogenation at position 5, enabling later substitution with pyrrolidine.

Introduction of the Sulfonyl Group

The 4-methylbenzenesulfonyl group is introduced via sulfonation or sulfonamide coupling.

Direct Sulfonation

Sulfonation of the oxazole ring at position 4 can be achieved using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or Et₃N. Reaction conditions (e.g., anhydrous dichloromethane, 0–25°C) prevent side reactions like hydrolysis. For example, a related synthesis of sulfonamide-containing oxazoles reported yields exceeding 75% when using stoichiometric sulfonyl chloride.

Sulfonamide Coupling

Alternatively, a pre-synthesized sulfonamide intermediate may be coupled to the oxazole core. This approach involves activating the sulfonyl chloride with a coupling agent (e.g., HATU or EDCI) and reacting it with an amine-functionalized oxazole derivative. However, this method is less common due to the instability of sulfonamide intermediates under strong acidic or basic conditions.

Pyrrolidine Substitution at Position 5

The pyrrolidin-1-yl group at position 5 is introduced via nucleophilic substitution or transition-metal-catalyzed coupling.

Nucleophilic Aromatic Substitution

A halogen atom (e.g., bromine) at position 5 can be displaced by pyrrolidine under heated conditions (80–100°C) in a polar aprotic solvent like DMF or DMSO. For instance, the synthesis of 5-(pyrrolidin-1-yl)-1,3-oxazoles achieved 65–80% yields using K₂CO₃ as a base and catalytic KI to enhance reactivity.

Buchwald-Hartwig Amination

Palladium-catalyzed amination offers a modern alternative for introducing nitrogen-containing substituents. Using Pd(OAc)₂, Xantphos as a ligand, and Cs₂CO₃ as a base, aryl halides undergo cross-coupling with pyrrolidine at 100°C in toluene. This method is advantageous for sterically hindered substrates but requires rigorous exclusion of moisture and oxygen.

Optimization and Purification

Reaction Condition Optimization

-

Temperature : Cyclization and sulfonation proceed optimally at 0–25°C to minimize decomposition.

-

Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution, while chlorinated solvents (CH₂Cl₂) are preferred for sulfonation.

-

Catalysts : KI accelerates halogen displacement in nucleophilic substitutions, while Pd catalysts enable efficient cross-coupling.

Purification Techniques

-

Chromatography : Flash silica gel chromatography with hexane/ethyl acetate (8:2 to 4:1) effectively isolates intermediates.

-

Recrystallization : Final products are recrystallized from hexane or ethanol to ≥95% purity.

Analytical Characterization

Spectroscopic Methods

-

¹H NMR : Key signals include the oxazole methine proton (δ 8.46 ppm, singlet) and pyrrolidine protons (δ 2.5–3.5 ppm, multiplet).

-

¹³C NMR : The sulfonyl carbon resonates at δ 150–160 ppm, while the oxazole carbons appear at δ 100–180 ppm.

-

HRMS : Molecular ion peaks confirm the molecular formula C₂₂H₂₅N₂O₃S (exact mass: 381.1584).

X-ray Crystallography

Single-crystal X-ray diffraction unambiguously assigns regiochemistry, particularly for distinguishing between 1,2- and 1,3-oxazole isomers.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Cyclization + Sulfonation | 70–75 | 95 | Simplicity, fewer steps |

| Halogen Dance + Amine Coupling | 65–80 | 97 | Regioselective substitution |

| Buchwald-Hartwig Amination | 60–70 | 98 | Compatibility with sensitive substrates |

Challenges and Mitigation Strategies

-

Regioselectivity : Competing substitution at positions 4 and 5 is minimized using sterically hindered bases (e.g., DIPEA).

-

Sulfonamide Hydrolysis : Anhydrous conditions and low temperatures prevent cleavage of the sulfonyl group.

-

Pyrrolidine Oxidation : Conducting reactions under nitrogen atmosphere avoids degradation of the amine moiety .

Chemical Reactions Analysis

Types of Reactions

4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The aromatic rings and heterocyclic structure allow for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Materials Science: Its chemical properties can be exploited in the design of new materials with specific functionalities, such as conductive polymers or advanced coatings.

Biological Studies: The compound can be used as a probe or tool in biological research to study cellular processes and molecular interactions.

Mechanism of Action

The mechanism of action of 4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity through binding or inhibition. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-[(4-Methylphenyl)sulfonyl]-5-(2-Phenylethyl)-1,3-Oxazole (CAS 266337-95-5)

- Molecular Formula: C₁₈H₁₇NO₃S

- Molecular Weight : 327.40 g/mol

- Key Differences :

- Replaces the pyrrolidine and 4-methylphenyl groups with a 2-phenylethyl chain.

- Reduced nitrogen content and increased lipophilicity due to the phenylethyl substituent.

4-((4-Chlorophenyl)sulfonyl)-5-(4-Ethylpiperazin-1-yl)-2-(p-Tolyl)oxazole (CAS 862758-86-9)

- Molecular Formula : C₂₂H₂₄ClN₃O₃S

- Molecular Weight : 446.00 g/mol

- Key Differences: Substitutes 4-methylbenzenesulfonyl with 4-chlorobenzenesulfonyl, introducing a stronger electron-withdrawing group.

- Implications : The chloro substituent may improve metabolic stability, while the ethylpiperazine group could enhance binding to targets requiring protonation at physiological pH .

4-(4-Chlorobenzenesulfonyl)-5-{[(4-Fluorophenyl)methyl]sulfanyl}-2-(Furan-2-yl)-1,3-Oxazole (CAS 686738-05-6)

- Molecular Formula : C₂₀H₁₄ClFN₂O₃S₂

- Molecular Weight : 452.92 g/mol

- Key Differences :

- Incorporates a furan ring at position 2 and a fluorobenzylsulfanyl group at position 4.

- Lacks nitrogen-containing rings, relying on sulfur and oxygen for heteroatom interactions.

Biological Activity

The compound 4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole is a complex organic molecule notable for its unique structural features, including an oxazole ring, a pyrrolidine moiety, and sulfonyl and phenyl groups. This composition suggests potential biological activities that merit detailed investigation.

Chemical Structure and Properties

- Molecular Formula : C21H22N2O3S

- Molecular Weight : 382.5 g/mol

- Structural Features :

- The oxazole ring contributes to its heterocyclic properties.

- The presence of the pyrrolidine group may enhance pharmacological effects.

- The sulfonyl group is known to influence reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound can be assessed through various mechanisms, including enzyme inhibition, receptor binding, and cellular interaction studies. Below is a summary of potential biological activities based on structural analogs and preliminary findings.

Antimicrobial Activity

Similar compounds with sulfonyl and oxazole functionalities have exhibited antimicrobial properties. For instance, derivatives containing the oxazole ring have shown activity against various bacterial strains. The mechanism often involves disruption of microbial cell membranes or inhibition of critical enzymes.

Anticancer Potential

Compounds with similar structures have been investigated for anticancer properties. The presence of the pyrrolidine moiety is associated with enhanced cytotoxic effects in cancer cell lines. For example, studies on related pyrazole derivatives indicate significant activity against breast cancer cells, highlighting the potential for this compound in oncology research.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Preliminary studies suggest that the sulfonyl group can enhance binding affinity to target enzymes. Molecular docking studies could elucidate these interactions further.

Case Study 1: Anticancer Activity

In a recent study, a series of pyrrolidine-based compounds were evaluated for their cytotoxic effects on MCF-7 breast cancer cells. Compounds similar to this compound demonstrated significant inhibition of cell proliferation. The study utilized combination therapy with doxorubicin to assess synergistic effects, revealing enhanced efficacy when combined with traditional chemotherapeutics.

Case Study 2: Antimicrobial Effects

Research on related oxazole derivatives has shown promising results against pathogenic fungi and bacteria. A series of synthesized compounds were tested for their ability to inhibit mycelial growth in various fungal strains. Results indicated that compounds with structural similarities to this compound exhibited moderate to excellent antifungal activity.

Data Table: Comparison of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Oxazole ring, Pyrrolidine | Potential antimicrobial and anticancer |

| 2-Aminobenzothiazole | Thiazole instead of oxazole | Antimicrobial |

| 5-Methyl-1,3-thiazole | Thiazole ring with methyl substitution | Anticancer |

| 2-Pyridone | Pyridine derivative with keto group | Antiviral |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole?

- The compound is typically synthesized via multi-step reactions involving heterocyclic ring formation and sulfonylation. Key steps include:

- Oxazole core assembly : Cyclocondensation of precursors (e.g., carboxamides with dehydrating agents) under reflux conditions in solvents like ethanol or dimethyl sulfoxide (DMSO) .

- Sulfonylation : Introduction of the 4-methylbenzenesulfonyl group using sulfonyl chlorides in the presence of a base (e.g., triethylamine) .

- Pyrrolidine substitution : Nucleophilic substitution or coupling reactions to install the pyrrolidin-1-yl moiety, often requiring inert atmospheres .

- Optimization tips : Monitor reaction progress using TLC or HPLC to minimize by-products .

Q. How can researchers characterize the molecular structure of this compound?

- Primary techniques :

- ¹H/¹³C-NMR : To confirm substituent positions and verify stereochemistry .

- LC-MS : For molecular weight confirmation and purity assessment .

- Elemental analysis : To validate stoichiometry .

Q. What solvents and reaction conditions are optimal for derivatizing the oxazole core?

- Solvent selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance reaction rates for sulfonylation and heterocyclic substitutions .

- Temperature control : Reactions involving pyrrolidine typically require mild heating (60–80°C) to avoid decomposition .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved during refinement?

- Issue : Discrepancies in bond lengths/angles may arise from disordered atoms or twinning.

- Resolution :

- Use SHELXL for robust refinement, applying constraints for disordered regions .

- Validate with Hirshfeld surface analysis to assess intermolecular interactions .

Q. What strategies address conflicting reports on biological activity among structural analogs?

- Root causes : Variability in substituent positioning (e.g., para vs. meta substitution on aryl groups) or assay conditions .

- Methodological solutions :

- Comparative SAR studies : Systematically modify substituents (e.g., fluorophenyl vs. methylphenyl) and test against standardized assays (e.g., antimicrobial MIC) .

- Computational modeling : Use molecular docking to predict binding affinities toward targets (e.g., enzymes or receptors) .

Q. How does the sulfonyl group influence the compound’s reactivity and pharmacological profile?

- Chemical reactivity : The sulfonyl group enhances electrophilicity, facilitating nucleophilic attacks at the oxazole ring .

- Biological impact : Sulfonyl moieties improve metabolic stability and membrane permeability, as seen in pyrazole-thiazolidinone analogs with enhanced antitumor activity .

Q. What computational approaches predict the compound’s ADME (Absorption, Distribution, Metabolism, Excretion) properties?

- Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.